molecular formula C23H27ClFNO3 B12832599 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- CAS No. 56660-99-2

4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-

Cat. No.: B12832599
CAS No.: 56660-99-2
M. Wt: 419.9 g/mol
InChI Key: BUJLOFQXOPFTPX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a fluorophenyl-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl-Dioxolane Moiety: This step involves the formation of a dioxolane ring, followed by its attachment to the piperidine ring through a propyl linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions may target the chlorophenyl and fluorophenyl groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperidin-4-ol: Shares the piperidine and chlorophenyl moieties but lacks the fluorophenyl-dioxolane group.

    4-(4-fluorophenyl)piperidin-4-ol: Contains the piperidine and fluorophenyl groups but lacks the chlorophenyl and dioxolane moieties.

Uniqueness

4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorophenyl and fluorophenyl-dioxolane groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

56660-99-2

Molecular Formula

C23H27ClFNO3

Molecular Weight

419.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol

InChI

InChI=1S/C23H27ClFNO3/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2

InChI Key

BUJLOFQXOPFTPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC3(OCCO3)C4=CC=C(C=C4)F

Origin of Product

United States

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